molecular formula C19H19Cl2NOS B3529093 N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide

N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide

Cat. No. B3529093
M. Wt: 380.3 g/mol
InChI Key: MRUAAHTYSACBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide, also known as ADBT, is a novel synthetic compound that belongs to the family of adamantyl-based compounds. ADBT has been extensively studied in recent years due to its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylases, which are involved in DNA replication and gene expression. N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide has also been found to modulate the activity of various receptors, including the dopamine receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of gene expression. N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects. In addition, N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.

Advantages and Limitations for Lab Experiments

N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide has several advantages for lab experiments, including its high purity, low toxicity, and good solubility in various solvents. However, N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide also has some limitations, including its high cost and limited availability. In addition, N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide may have off-target effects that need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the research on N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide, including the development of more efficient synthesis methods, the evaluation of its efficacy in various disease models, and the identification of its molecular targets and signaling pathways. In addition, the development of N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide derivatives with improved pharmacokinetic properties and specificity may lead to the development of novel therapeutic agents for various diseases.

Scientific Research Applications

N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-2-adamantyl-3,6-dichloro-1-benzothiophene-2-carboxamide has been found to have antimicrobial activity against various pathogens, including bacteria and fungi.

properties

IUPAC Name

N-(2-adamantyl)-3,6-dichloro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NOS/c20-13-1-2-14-15(8-13)24-18(16(14)21)19(23)22-17-11-4-9-3-10(6-11)7-12(17)5-9/h1-2,8-12,17H,3-7H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUAAHTYSACBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)C4=C(C5=C(S4)C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.